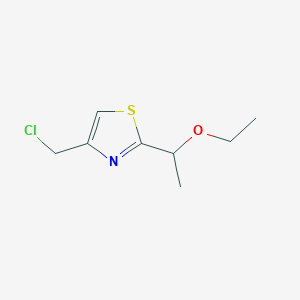

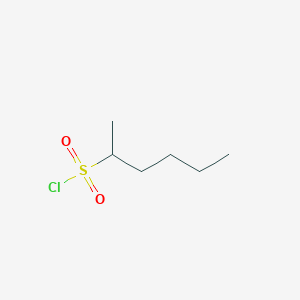

4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole

説明

This usually includes the IUPAC name, common names, and the class of compounds it belongs to.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule, its geometry, and conformation. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.科学的研究の応用

Synthesis of Heterocycles

Research by Janietz, Goldmann, & Rudorf (1988) outlines the synthesis of chloromethyl substituted heterocycles from methyl chlorotetrolate, leading to pyrimidin-4-ones and 1,3-thiazines, which serve as starting materials for the synthesis of 1,3-thiazine-2,4-dione and other compounds.

Antitumor and Antifilarial Agents

Kumar et al. (1993) conducted research on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, prepared using 2-amino-4-(chloromethyl)thiazole, which demonstrated significant antitumor and antifilarial activities (Kumar et al., 1993).

Spectroscopic Analysis of Synthesis Intermediates

Johnson, Moder, & Ward (1992) utilized NMR spectroscopy to provide evidence for spirooxirane intermediates in the synthesis of 4-(hydroxymethyl)-2-[(dimethylamino)methyl]thiazole derivatives (Johnson et al., 1992).

Metabolism Studies

Bakke et al. (1981) explored the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats, proposing mechanisms for the formation of metabolites (Bakke et al., 1981).

Molecular Structure Synthesis

Liu, Tian-bao, & Peng (2008) worked on the synthesis and molecular structure of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, providing insight into its formation mechanism (Liu et al., 2008).

Synthesis of Diverse Heterocycles

Kimpe, Decock, Keppens, Desmaele, & Meszaros (1996) synthesized a variety of heterocycles, including 2,4-disubstituted-thiazoles and 4-imidazolin-2-ones, from α-chloromethyl and α-bromomethyl ketimines (Kimpe et al., 1996).

Photophysical Properties in Fluorophores

Habenicht et al. (2015) conducted a study on 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores to evaluate the influence of regioisomerism on photophysical properties, which is fundamental for future design strategies in this class of dyes (Habenicht et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

将来の方向性

This involves a speculative discussion on potential future research directions, applications, or modifications of the compound.

Please note that not all compounds will have detailed information available in all these categories. The amount of information available typically depends on how extensively the compound has been studied. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information!

特性

IUPAC Name |

4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNOS/c1-3-11-6(2)8-10-7(4-9)5-12-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFHOWIYRLZKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

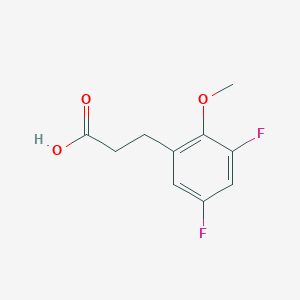

![3-[3-(Difluoromethoxy)phenyl]propionic acid](/img/structure/B1441350.png)

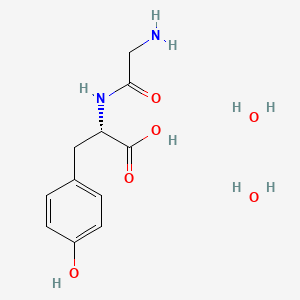

![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)

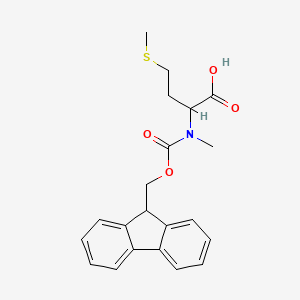

![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)